molecular formula C23H20N4O4S B2746569 7-cyclopentyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1031981-03-9

7-cyclopentyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2746569
CAS No.: 1031981-03-9
M. Wt: 448.5
InChI Key: DIKYTGSXAVMWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 7-cyclopentyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one ( 1031981-03-9), a chemical compound provided for research purposes. It has a molecular formula of C23H20N4O4S and a molecular weight of 448.49 g/mol . The compound features a complex structure integrating a quinazolin-8-one core, a [1,3]dioxolo ring, a cyclopentyl group, and a (3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl moiety . This unique architecture makes it a compound of interest for various investigative applications. Researchers value this chemical for its potential in early-stage discovery and development. It is supplied with a guaranteed purity of 90% or higher. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

7-cyclopentyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c28-22-16-10-18-19(30-13-29-18)11-17(16)24-23(27(22)15-8-4-5-9-15)32-12-20-25-21(26-31-20)14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKYTGSXAVMWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:

    Formation of the Quinazoline Core: The quinazoline core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced via a cyclization reaction involving appropriate diol precursors.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring is formed through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with a suitable thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-cyclopentyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxadiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted quinazoline or oxadiazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by the following:

  • Molecular Weight : 448.5 g/mol
  • Molecular Formula : C23H20N4O4S
  • Key Functional Groups :
    • Quinazoline core
    • Dioxole ring
    • Oxadiazole moiety
    • Sulfanyl group

Anticancer Activity

Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. Preliminary studies have shown:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Cell Lines Tested : Notable efficacy has been observed in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.
  • IC50 Values : The cytotoxic effects are dose-dependent, with IC50 values in the micromolar range.

Antimicrobial Properties

The compound has demonstrated moderate to strong antibacterial activity against several bacterial strains:

  • Tested Strains :
    • Salmonella typhi
    • Bacillus subtilis

These findings suggest potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound exhibits inhibitory activity against various enzymes, which may have implications for treating diseases such as Alzheimer's and urinary tract infections:

  • Enzymes Targeted :
    • Acetylcholinesterase
    • Urease

This suggests that it could be explored for therapeutic applications in neurodegenerative diseases and infections.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:

Study FocusFindings
Cytotoxicity Against CancerSignificant inhibition of MCF-7 and PC3 cell growth
Antibacterial EfficacyEffective against Salmonella typhi and Bacillus subtilis

Related Compounds

Research on similar compounds within the same chemical class has provided insights into their biological activities. These studies emphasize the importance of structural modifications in enhancing pharmacological effects.

Mechanism of Action

The mechanism of action of 7-cyclopentyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as kinases and regulatory proteins. The compound may inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and leading to the disruption of cellular processes such as cell division and signal transduction. This inhibition can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

  • The cyclopentyl group in the target compound increases steric hindrance and lipophilicity (predicted LogP: ~3.5) compared to the ethyl group in BB72195 (predicted LogP: ~2.8) . This may enhance membrane permeability but reduce solubility.
  • The oxadiazole-sulfanyl group in both the target compound and BB72195 likely improves metabolic stability compared to the methoxyphenyl group in Compound 4l .

Synthetic Approaches :

  • The target compound may be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, analogous to methods used for Compound 4l (PdCl₂(PPh₃)₂, K₂CO₃, dioxane-water) .
  • BB72195’s ethyl group suggests simpler alkylation steps compared to the cyclopentyl substitution, which may require more complex reagents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 7-cyclopentyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Oxadiazole Formation : Reacting nitrile derivatives with hydroxylamine under acidic conditions to form the 1,2,4-oxadiazole ring (as seen in similar compounds in ) .
  • Sulfanyl Group Introduction : Use of thiol-containing reagents (e.g., mercaptoethanol derivatives) under basic conditions to attach the sulfanyl moiety.
  • Cyclization : Employing microwave-assisted or reflux methods for quinazolinone ring closure. Confirm purity via HPLC (≥95%) and intermediates via TLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, oxadiazole carbons at 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error.
  • X-ray Crystallography : For absolute configuration confirmation, particularly if chiral centers are present .

Q. How can researchers determine solubility and lipophilicity for in vitro assays?

  • Methodological Answer :

  • SwissADME Predictions : Calculate logP (octanol-water partition coefficient) and topological polar surface area (TPSA) to estimate membrane permeability .
  • Experimental Validation : Use shake-flask method with phosphate-buffered saline (PBS) at pH 7.4 and logD measurements at varying pH. Compare with reference drugs (e.g., celecoxib for lipophilicity benchmarks) .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Long-Term Environmental Studies : Follow protocols from projects like INCHEMBIOL ( ), which evaluate:
  • Biotic/Abiotic Degradation : Use OECD 301/307 guidelines to test hydrolysis, photolysis, and microbial degradation in simulated soil/water systems .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) via LC-MS/MS .
  • Ecological Risk Assessment : Apply probabilistic models (e.g., Species Sensitivity Distributions) to estimate NOEC (No Observed Effect Concentration) .

Q. How can researchers investigate the compound’s mechanism of action in antimicrobial assays?

  • Methodological Answer :

  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes (e.g., DNA gyrase or β-lactamases) .
  • Time-Kill Curves : Perform kinetic studies against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 2× MIC (Minimum Inhibitory Concentration) .
  • Resistance Profiling : Compare mutant strains (e.g., efflux pump-deficient E. coli) to wild-type via broth microdilution assays .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Theoretical Frameworks : Apply principles from to align results with prior hypotheses (e.g., dose-response inconsistencies may arise from off-target effects) .
  • Multivariate Analysis : Use ANOVA with post-hoc Tukey tests to account for variability in replicate experiments (as in ’s split-split plot design) .
  • Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity if fluorescence assays show nonspecific interactions) .

Key Considerations

  • Theoretical Anchoring : Link studies to frameworks like INCHEMBIOL for environmental impact or clozapine analogue design for biological activity ( ) .
  • Replicability : Use randomized block designs ( ) and ≥3 replicates for statistical robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.